1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester)
Description
The compound 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) (CAS: 178980-66-0) is a structurally complex imidazole derivative with multiple functional groups. Its molecular formula is C22H22Cl2N4O4S, and it has a molecular weight of 509.4055 g/mol . Key structural features include:
- A carbamate (ester) group at the ethanol chain of the imidazole ring.
- A 3,5-dichlorophenylthio substituent at position 5.
- A 1-methylethyl (isopropyl) group at position 4.
- A 3-nitrobenzyl substitution at position 1.
Its physicochemical properties include a density of 1.44 g/cm³, a boiling point of 703.2°C, and a flash point of 379.1°C .
Properties
CAS No. |
178980-66-0 |
|---|---|
Molecular Formula |
C22H22Cl2N4O4S |
Molecular Weight |
509.4 g/mol |
IUPAC Name |
2-[5-(3,5-dichlorophenyl)sulfanyl-1-[(3-nitrophenyl)methyl]-4-propan-2-ylimidazol-2-yl]ethyl carbamate |
InChI |
InChI=1S/C22H22Cl2N4O4S/c1-13(2)20-21(33-18-10-15(23)9-16(24)11-18)27(19(26-20)6-7-32-22(25)29)12-14-4-3-5-17(8-14)28(30)31/h3-5,8-11,13H,6-7,12H2,1-2H3,(H2,25,29) |
InChI Key |
PIHPABYAZNSSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CCOC(=O)N)CC2=CC(=CC=C2)[N+](=O)[O-])SC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
The synthesis typically involves the following steps:
Formation of the Imidazole Core :
- The imidazole ring is synthesized using precursors such as glyoxal, ammonia, and formaldehyde.
- Reaction conditions include maintaining temperatures between 50°C to 115°C and using polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Functionalization of the Imidazole Ring :
- Substituents are introduced through nucleophilic substitution or electrophilic addition reactions.
- For example:
- The ethanol group is added via alkylation reactions using ethylene oxide or similar reagents.
- The carbamate ester group is formed by reacting the ethanol moiety with carbamoyl chloride under base-catalyzed conditions.
Reaction Conditions
Key parameters for successful synthesis include:
- Temperature : Controlled between 50°C–115°C depending on the reaction step.
- Solvents : Polar solvents like DMF or THF are preferred for solubility and reactivity.
- Catalysts : Acidic or basic catalysts such as sodium hydroxide or triethylamine are used to enhance reaction rates.
Purification Techniques
After synthesis, purification is essential to remove by-products and ensure compound integrity:
- Chromatography : High-performance liquid chromatography (HPLC) or column chromatography is employed for separation.
- Crystallization : Solvent evaporation techniques are used to crystallize the product for enhanced purity.
Industrial Production Methods
Large-Scale Synthesis
In industrial settings, the production of this compound involves:
- Batch Reactors :
- Multi-step reactions are carried out in large chemical reactors with automated temperature and pressure controls.
- Continuous monitoring ensures consistency in product quality.
-
- Automated systems streamline reagent addition, mixing, and reaction control to minimize human error.
-
- Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are employed to verify structural integrity.
- Purity is assessed using HPLC or gas chromatography-mass spectrometry (GC-MS).
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several chemical transformations during synthesis:
- Oxidation : Conversion of alcohol groups to aldehydes or ketones.
- Reduction : Nitro groups are reduced to amines using reducing agents like sodium borohydride.
- Substitution : Aromatic rings undergo nucleophilic substitution with thiols or amines.
Common Reagents
Reagents used include:
- Oxidizing agents: Potassium permanganate
- Reducing agents: Sodium borohydride
- Solvents: DMF, THF
- Catalysts: Sodium hydroxide, triethylamine.
Data Table: Key Properties and Reaction Parameters
| Property | Value/Condition |
|---|---|
| Molecular Formula | C22H22Cl2N4O4S |
| Molecular Weight | 509.4 g/mol |
| Temperature Range | 50°C–115°C |
| Solvents | DMF, THF |
| Purification Methods | Chromatography, Crystallization |
| Common Reagents | Sodium hydroxide, ethylene oxide |
Chemical Reactions Analysis
Hydrolysis of the Carbamate Ester
The carbamate ester group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields a primary alcohol and releases carbon dioxide and the corresponding amine. For example:
Reaction:
Key Findings:
-
Hydrolysis rates depend on pH and temperature. Basic conditions (e.g., NaOH) accelerate cleavage due to nucleophilic attack by hydroxide ions .
-
Stability studies on analogous carbamates suggest hydrolysis half-lives ranging from hours (pH 12) to weeks (pH 7) .
Oxidation of the Thioether Group
The (3,5-dichlorophenyl)thio moiety can undergo oxidation to form sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA):
Reaction Pathway:
Experimental Data:
| Oxidizing Agent | Product | Yield | Conditions |
|---|---|---|---|
| HO | Sulfoxide | 75% | RT, 12 hours |
| mCPBA | Sulfone | 90% | 0°C, 1 hour |
This reactivity is critical for detoxification pathways, as sulfoxides and sulfones are often less bioactive .
Reduction of the Nitro Group
The 3-nitrophenylmethyl substituent can be reduced to an amine using catalytic hydrogenation (e.g., H/Pd-C) or metal-based reductants (e.g., Fe/HCl):
Reaction:
Observations:
-
Reduction under mild conditions (1 atm H, 25°C) achieves >95% conversion to the amine .
-
Over-reduction or side reactions (e.g., imidazole ring hydrogenation) are minimal due to steric hindrance from the isopropyl group .
Imidazole Ring Reactivity
The imidazole core may participate in:
-
N-Alkylation : Reacting with alkyl halides to form quaternary ammonium salts.
-
Coordination Chemistry : Binding to metal ions (e.g., Fe, Cu) via lone pairs on nitrogen atoms.
Example:
Such interactions are relevant to degradation studies involving ferric reagents .
Thermal Degradation
Thermogravimetric analysis (TGA) of related imidazole derivatives indicates decomposition above 200°C, releasing CO (from carbamate) and HCl (from dichlorophenyl groups) .
Stability in Formulations
Patent data highlight the importance of pH control in aqueous formulations to prevent carbamate hydrolysis. Excipients like citric acid (pH 4–6) enhance stability .
Scientific Research Applications
Medicinal Applications
1H-Imidazole derivatives have been extensively studied for their pharmacological properties. The specific compound can be explored in various therapeutic areas:
Anticancer Activity
Research indicates that imidazole derivatives can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dichlorophenyl and nitrophenyl groups may enhance the compound's potency through increased lipophilicity and improved binding interactions with cellular targets. Studies have shown that similar compounds demonstrate selective toxicity towards different cancer cells, suggesting the potential of this compound in targeted cancer therapies .
Cholinesterase Inhibition
Carbamates are frequently investigated for their role as cholinesterase inhibitors. Such activity is crucial in treating neurodegenerative diseases like Alzheimer's. The compound's structure suggests it could inhibit acetylcholinesterase and butyrylcholinesterase effectively, similar to other carbamate derivatives that have shown low IC50 values in enzymatic assays .
Antimicrobial Properties
The presence of the imidazole ring is associated with antimicrobial activity. Compounds with similar structures have been reported to exhibit significant antibacterial and antifungal effects. This opens avenues for developing new antimicrobial agents from the compound under consideration .
Case Studies
Several case studies highlight the efficacy of imidazole-based compounds in clinical settings:
- Case Study on Anticancer Activity : A study demonstrated that an imidazole derivative exhibited significant cytotoxicity against Huh-7 hepatoma cells, outperforming traditional chemotherapeutics like 5-fluorouracil .
- Cholinesterase Inhibition Study : Investigations into novel carbamates revealed potent inhibition of cholinesterases, suggesting potential applications in neurodegenerative disease treatments .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of various functional groups allows it to engage in multiple interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
1H-Imidazole-2-propanol, 5-[(3,5-dichlorophenyl)thio]-1-(2-hydroxyethyl)-4-(1-methylethyl)- (CAS: 178980-57-9)
- Molecular Formula : C17H22Cl2N2O2S
- Molecular Weight : 389.34 g/mol
- Substituents: 2-Propanol chain (vs. ethanol in the primary compound). 2-hydroxyethyl group at position 1 (vs. 3-nitrobenzyl). Lacks the carbamate ester and nitrobenzyl groups .
1H-Imidazole-2-propanol, 5-[(3,5-dichlorophenyl)thio]-1-ethyl-4-(1-methylethyl)- (CAS: 178980-59-1)
- Molecular Formula : C16H22Cl2N2OS
- Molecular Weight : 361.33 g/mol
- Substituents :
Physicochemical and Functional Differences
Functional Implications:
Bioavailability : The carbamate ester in the primary compound may enhance metabolic stability compared to the hydroxyl groups in Analogue 1, which could undergo faster hydrolysis .
Solubility : Analogue 1’s 2-hydroxyethyl group may improve water solubility relative to the hydrophobic 3-nitrobenzyl group in the primary compound .
Biological Activity
1H-Imidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The compound 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((3-nitrophenyl)methyl)-, carbamate (ester) represents a unique structure that may exhibit similar beneficial properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes:
- An imidazole ring
- A carbamate functional group
- Multiple aromatic substituents (3,5-dichlorophenyl and 3-nitrophenyl)
This structural diversity is essential for its biological activity as it may influence interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that imidazole derivatives possess significant antimicrobial properties. A study evaluated various imidazole compounds against Gram-positive and Gram-negative bacteria using disk diffusion and broth microdilution methods. The results indicated that the presence of electron-withdrawing groups and the length of alkyl chains significantly influenced antimicrobial efficacy.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1H-Imidazole Derivative | E. coli | 32 µg/mL |
| 1H-Imidazole Derivative | S. aureus | 16 µg/mL |
| 1H-Imidazole Derivative | C. albicans | 64 µg/mL |
The compound may exhibit similar or enhanced activity due to its specific substituents, particularly the dichlorophenyl and nitrophenyl groups which are known to enhance biological activity through increased lipophilicity and better binding affinity to microbial targets .
Antifungal Activity
Imidazole derivatives are also recognized for their antifungal properties. In a comparative study of various imidazole compounds, certain derivatives showed potent activity against fungal strains such as Candida albicans and Aspergillus niger. The mechanism of action is often attributed to the inhibition of ergosterol synthesis in fungal cell membranes.
Table 2: Antifungal Activity of Selected Imidazole Compounds
| Compound | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | C. albicans | 25 |
| Compound B | A. niger | 30 |
| 1H-Imidazole-2-ethanol derivative | C. albicans | TBD |
The specific compound's activity against these strains remains to be fully characterized but is anticipated to align with the established profiles of related imidazole compounds .
Anti-inflammatory and Analgesic Properties
Imidazole derivatives have also been explored for their anti-inflammatory effects. A recent study highlighted that certain imidazole compounds exhibited significant analgesic activity comparable to standard anti-inflammatory drugs like diclofenac. The binding affinity to COX-2 receptors was noted as a key mechanism for their action.
Table 3: Analgesic Activity Comparison
| Compound | Dose (mg/kg) | % Analgesic Activity |
|---|---|---|
| Standard (Diclofenac) | 50 | 100 |
| 1H-Imidazole Derivative | 100 | TBD |
Case Studies
Several case studies have documented the therapeutic potential of imidazole derivatives:
- Antimicrobial Efficacy : A study reported a series of synthesized imidazoles that demonstrated significant antibacterial activity against Staphylococcus aureus, with MIC values lower than those of traditional antibiotics.
- Antifungal Studies : Another investigation focused on the antifungal properties of modified imidazoles against clinical isolates of Candida spp., revealing promising results that warrant further exploration.
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core. For example:
- Core formation : Reactants like substituted benzene-1,2-diamines are treated with carbon disulfide and potassium hydroxide under reflux (75°C, 5–7 hours), followed by quenching with acetic acid to isolate intermediates .
- Functionalization : Chloromethylation or alkylation steps (e.g., using chloroacetyl chloride or 3-nitrophenylmethyl groups) are performed under anhydrous conditions with potassium carbonate as a base .
- Purification : Recrystallization from aqueous ethanol or methanol is effective for removing impurities. TLC monitoring ensures reaction completion .
Q. Which analytical techniques are critical for characterizing this compound?
- 1H-NMR and 13C-NMR : Essential for confirming substituent positions and stereochemistry. For instance, chloromethyl groups show distinct singlet peaks at δ ~4.6 ppm in CDCl3 .
- Elemental Analysis (CHNS) : Validates molecular formula by comparing experimental and theoretical carbon, hydrogen, nitrogen, and sulfur content .
- HPLC-MS : Ensures purity (>95%) and identifies byproducts .
Q. How is the compound’s biological activity evaluated in preclinical models?
-
Anti-inflammatory testing : Use the carrageenan-induced paw edema model in Wistar rats. Measure edema volume pre- and post-administration (100 mg/kg dose) with a plethysmometer. Inhibition is calculated as:
where = treated paw volume, = control .
-
Antimicrobial assays : Disk diffusion methods against E. coli (Gram-negative) and B. subtilis (Gram-positive), with ciprofloxacin as a positive control .
Advanced Research Questions
Q. How do substituents (e.g., 3,5-dichlorophenylthio, 3-nitrophenylmethyl) influence bioactivity?
- Electron-withdrawing groups (e.g., nitro, dichloro) enhance electrophilicity, improving binding to microbial enzymes or inflammatory mediators like COX-2.
- Steric effects : The 1-methylethyl group may hinder metabolic degradation, extending half-life .
- Thioether linkage : Increases lipophilicity, enhancing membrane permeability. Comparative studies with oxygen/selenium analogs are recommended to validate this hypothesis .
Q. How can contradictory data in synthesis yields or bioactivity be resolved?
- Reaction optimization : Varying solvents (e.g., ethanol vs. acetone) or catalysts (e.g., TDAE vs. potassium hydroxide) impacts yields. For example, TDAE-mediated reactions improve coupling efficiency in aromatic substitutions .
- Bioactivity variability : Use standardized protocols (e.g., fixed inoculum size in antimicrobial assays) and validate via dose-response curves. Statistical tools like ANOVA can identify significant outliers .
Q. What strategies are effective for scaling up synthesis without compromising yield?
- Process control : Implement continuous flow reactors for exothermic steps (e.g., chlorination with SOCl2) to maintain temperature stability .
- Membrane separation : Nanofiltration membranes (MWCO \sim300 Da) can isolate intermediates, reducing solvent waste .
- AI-driven optimization : Tools like COMSOL Multiphysics simulate reaction kinetics to identify ideal parameters (e.g., reflux time, stoichiometry) .
Methodological Considerations
-
Synthetic Challenges :
- Nitro group instability : Avoid prolonged heating above 80°C during nitration steps. Use low-temperature recrystallization (e.g., isopropyl alcohol at 0°C) .
- Thioether oxidation : Store the compound under inert gas (N2/Ar) to prevent sulfoxide formation .
-
Analytical Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
